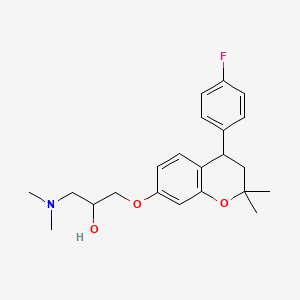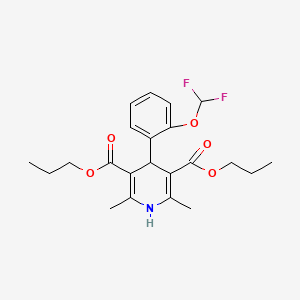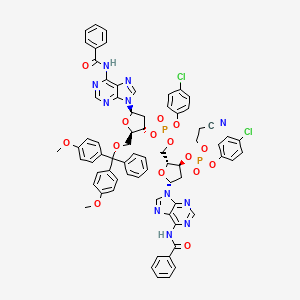
1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, and a benzopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol typically involves multiple steps. One common approach is to start with the appropriate benzopyran derivative and introduce the fluorophenyl group through electrophilic substitution reactions. The dimethylamino group can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the propanol moiety through reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dimethylamino)-3-((4-(4-chlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol
- 1-(Dimethylamino)-3-((4-(4-bromophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol
- 1-(Dimethylamino)-3-((4-(4-methylphenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol
Uniqueness
1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
147241-83-6 |
|---|---|
Molecular Formula |
C22H28FNO3 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-(dimethylamino)-3-[[4-(4-fluorophenyl)-2,2-dimethyl-3,4-dihydrochromen-7-yl]oxy]propan-2-ol |
InChI |
InChI=1S/C22H28FNO3/c1-22(2)12-20(15-5-7-16(23)8-6-15)19-10-9-18(11-21(19)27-22)26-14-17(25)13-24(3)4/h5-11,17,20,25H,12-14H2,1-4H3 |
InChI Key |
JPZVYNVGPZHIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)OCC(CN(C)C)O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















